molecular formula C17H20F3N7O2 B560068 Bimiralisib CAS No. 1225037-39-7

Bimiralisib

Numéro de catalogue: B560068
Numéro CAS: 1225037-39-7
Poids moléculaire: 411.4 g/mol
Clé InChI: ADGGYDAFIHSYFI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bimiralisib est un inhibiteur dual équilibré de la phosphatidylinositol 3-kinase et de la cible mammalienne de la rapamycine. Il a démontré une activité anticancéreuse dans divers modèles précliniques. Ce composé est particulièrement remarquable pour son potentiel dans le traitement des cancers présentant des mutations génétiques spécifiques, telles que les mutations perte de fonction du gène NOTCH1 .

Méthodes De Préparation

La préparation de Bimiralisib implique plusieurs voies de synthèse et conditions de réaction. L'une des principales méthodes comprend l'utilisation d'inhibiteurs spécifiques pour cibler les voies de la phosphatidylinositol 3-kinase et de la cible mammalienne de la rapamycine. Le composé est formulé sous forme de capsules orales pour l'administration . Les méthodes de production industrielle se concentrent sur l'optimisation du processus de synthèse pour garantir un rendement et une pureté élevés, impliquant souvent des techniques avancées en synthèse organique et en fabrication pharmaceutique .

Analyse Des Réactions Chimiques

Bimiralisib subit diverses réactions chimiques, notamment :

    Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants.

    Réduction : À l'opposé de l'oxydation, cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.

    Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs et les conditions courants utilisés dans ces réactions comprennent les catalyseurs, les solvants et des conditions spécifiques de température et de pression. .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé pour étudier l'inhibition de voies spécifiques impliquées dans la croissance et la prolifération cellulaires. En biologie, il aide à comprendre les mécanismes moléculaires de la progression du cancer. En médecine, this compound est étudié pour son potentiel à traiter divers types de cancer, y compris le carcinome épidermoïde de la tête et du cou . Dans l'industrie, il est utilisé dans le développement de nouveaux agents thérapeutiques et dans l'optimisation des processus de synthèse des médicaments .

Mécanisme d'action

This compound exerce ses effets en inhibant les voies de la phosphatidylinositol 3-kinase et de la cible mammalienne de la rapamycine. Ces voies sont cruciales pour la croissance, la prolifération et la survie cellulaires. En inhibant ces voies, this compound peut induire l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses, réduisant ainsi la croissance tumorale . Les cibles moléculaires de this compound comprennent les diverses isoformes de la phosphatidylinositol 3-kinase et de la cible mammalienne de la rapamycine .

Applications De Recherche Scientifique

Bimiralisib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of specific pathways involved in cell growth and proliferation. In biology, it helps in understanding the molecular mechanisms of cancer progression. In medicine, this compound is being investigated for its potential to treat various types of cancer, including head and neck squamous cell carcinoma . In industry, it is used in the development of new therapeutic agents and in the optimization of drug synthesis processes .

Mécanisme D'action

Bimiralisib exerts its effects by inhibiting the phosphatidylinositol 3-kinase and mammalian target of rapamycin pathways. These pathways are crucial for cell growth, proliferation, and survival. By inhibiting these pathways, this compound can induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth . The molecular targets of this compound include the various isoforms of phosphatidylinositol 3-kinase and mammalian target of rapamycin .

Comparaison Avec Des Composés Similaires

Bimiralisib est unique en son genre par son inhibition double équilibrée de la phosphatidylinositol 3-kinase et de la cible mammalienne de la rapamycine. Les composés similaires comprennent d'autres inhibiteurs de ces voies, tels que :

Activité Biologique

Bimiralisib, also known as PQR309, is a novel dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly those driven by aberrations in these signaling pathways. The following sections delve into the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical studies, and case findings.

This compound functions as a selective dual inhibitor targeting both PI3K and mTOR pathways, which are critical in regulating cell growth, survival, and proliferation. The PI3K/Akt/mTOR signaling cascade is often dysregulated in various cancers, leading to enhanced tumorigenesis and resistance to therapy. By inhibiting these pathways, this compound aims to suppress cancer cell proliferation and induce apoptosis.

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed through various studies. A notable study evaluated the systemic and cutaneous pharmacokinetics of topical this compound gel in healthy volunteers and patients with mycosis fungoides (MF), a type of cutaneous T-cell lymphoma. Key findings include:

  • Topical Administration : The gel formulation demonstrated significant cutaneous drug levels with a mean exposure of 2.54 µg/g in the epidermis after application .
  • Systemic Exposure : Patients exhibited a normalized plasma concentration increase of 144% compared to healthy volunteers, with mean cutaneous concentrations reaching 5.3 µg/g .
  • Safety Profile : The treatment was generally well tolerated, with minimal local reactions and manageable systemic adverse events .

Phase I Trials

  • Topical this compound in Mycosis Fungoides :
    • A randomized, placebo-controlled trial involved 19 early-stage MF patients treated with 2% this compound gel. Despite achieving meaningful drug levels in the skin, no significant clinical efficacy was observed over 42 days .
    • The Composite Assessment of Index Lesion Severity (CAILS) score showed no improvement in lesion severity compared to placebo.
  • Oral this compound in Advanced Solid Tumors :
    • A Phase I study assessed the safety and pharmacokinetics of oral this compound in patients with advanced solid tumors. It demonstrated a manageable adverse event profile and identified an optimal dosing schedule for further trials .
    • The study reported dose-dependent pharmacokinetics with a half-life ranging from <6 to 146 hours depending on the dosing schedule .

Efficacy Against Endometrial Cancer

In preclinical models focusing on endometrial cancer cells, this compound exhibited significant anticancer effects by inducing G1 cell cycle arrest and decreasing cell viability. Notably:

  • It inhibited the expression of oncogenes such as c-Myc and mtp53, which are often upregulated in cancer cells .
  • The compound's ability to disrupt the positive feedback loop involving the PI3K/Akt/mTOR pathway was highlighted as a crucial mechanism for its antitumor activity .

Summary of Findings

Study TypeTarget ConditionKey Findings
Topical TrialMycosis FungoidesSignificant cutaneous levels but no clinical efficacy observed after 42 days
Oral TrialAdvanced Solid TumorsManageable AE profile; identified optimal dosing schedule
PreclinicalEndometrial CancerInduced G1 arrest; inhibited c-Myc and mtp53 expression

Q & A

Basic Research Questions

Q. What are the primary molecular targets of Bimiralisib, and how are these validated experimentally in preclinical studies?

this compound is a dual inhibitor targeting Class I PI3K and mTOR pathways. Preclinical validation typically involves kinase activity assays (e.g., competitive binding assays) to confirm target engagement, followed by functional studies such as Western blotting to assess downstream phosphorylation changes (e.g., AKT, S6K). Dose-response experiments in cancer cell lines (e.g., lymphoma, breast cancer) are used to establish IC50 values, with cross-validation using siRNA or CRISPR knockdowns to confirm mechanism specificity . Reproducibility requires adherence to standardized protocols for cell culture, assay conditions, and data normalization, as outlined in experimental reporting guidelines .

Q. How are Phase II clinical trials for this compound designed to evaluate efficacy in heterogeneous populations, such as relapsed lymphoma or HER2-negative breast cancer?

Phase II trials (e.g., NCT02779751 in Germany for relapsed lymphoma) use single-arm or randomized designs with progression-free survival (PFS) or objective response rate (ORR) as endpoints. Stratification by biomarkers (e.g., NOTCH1 mutations) is critical for subgroup analysis. Trial protocols often include pharmacokinetic (PK) sampling to correlate drug exposure with efficacy, requiring rigorous statistical power calculations to address population heterogeneity . Challenges include managing inter-site variability in data collection, which is mitigated through centralized laboratory standardization .

Q. What methodologies are recommended for assessing this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles in preclinical models?

PK studies use LC-MS/MS to measure plasma/tissue drug concentrations over time, while PD markers (e.g., phospho-AKT suppression) are quantified via ELISA or flow cytometry. Orthotopic xenograft models (e.g., in immunodeficient mice) are preferred for simulating human tumor microenvironments. Researchers must report extraction efficiency, matrix effects, and assay sensitivity to meet reproducibility standards . Data should be analyzed using non-compartmental methods (e.g., WinNonlin) to estimate AUC and half-life .

Q. How should researchers address contradictions in this compound’s efficacy data across different cancer types?

Discrepancies (e.g., higher ORR in lymphoma vs. breast cancer trials) require meta-analysis of trial data (e.g., using RevMan) to identify confounding variables such as tumor mutational burden or prior therapy exposure. Sensitivity analyses and multivariate regression can isolate drug-specific effects from covariates. Transparent reporting of dropout rates and intention-to-treat (ITT) vs. per-protocol analyses is essential .

Q. What ethical considerations are prioritized in this compound trials involving vulnerable populations (e.g., CNS lymphoma patients)?

Informed consent protocols must account for cognitive impairments, often requiring surrogate decision-makers. Ethical review boards (ERBs) emphasize risk-benefit assessments for interventions with potential neurotoxicity. Data anonymization and secure storage (e.g., REDCap) are mandated to protect participant privacy .

Advanced Research Questions

Q. How can researchers optimize combination therapies involving this compound and other PI3K/mTOR inhibitors to overcome resistance?

Synergy studies use Chou-Talalay combination index (CI) models in vitro, followed by in vivo validation using patient-derived xenografts (PDXs). Dose-escalation trials (e.g., NCT03056755) employ Bayesian adaptive designs to identify maximum tolerated doses (MTDs) while minimizing overlapping toxicities. Biomarker-driven stratification (e.g., PTEN loss) is critical for patient selection .

Q. What computational approaches are effective in predicting this compound’s off-target effects and drug-drug interactions?

Structure-activity relationship (SAR) modeling and molecular docking simulations (e.g., AutoDock Vina) predict off-target binding to kinases like DNA-PK or ATM. High-throughput screening in liver microsomes identifies CYP450-mediated interactions. Researchers must validate predictions using in vitro cytochrome P450 inhibition assays and physiologically based pharmacokinetic (PBPK) modeling .

Q. How can longitudinal biomarkers (e.g., ctDNA) be integrated into this compound trials to monitor adaptive resistance?

Circulating tumor DNA (ctDNA) analysis via NGS panels (e.g., Guardant360) enables real-time detection of resistance mutations (e.g., PI3KCA H1047R). Protocols should specify sampling intervals (e.g., every 2 cycles) and statistical methods (e.g., Cox regression) to correlate biomarker dynamics with clinical outcomes. Pre-analytical variables (e.g., blood collection tubes) must be standardized to reduce noise .

Q. What strategies improve the reproducibility of this compound’s preclinical data across laboratories?

Adoption of FAIR (Findable, Accessible, Interoperable, Reusable) data principles ensures transparency. Collaborative ring studies using identical cell lines and reagents (e.g., ATCC-certified) identify protocol variations. Open-source platforms like Zenodo encourage data sharing, while pre-registration of study designs (e.g., on Open Science Framework) reduces publication bias .

Q. How do researchers design clinically relevant endpoints for this compound trials in rare cancers (e.g., glioblastoma)?

Composite endpoints (e.g., neurologic function + radiographic response) are tailored to disease-specific outcomes. Bayesian hierarchical models accommodate small sample sizes by borrowing strength from historical controls. Patient-reported outcomes (PROs) validated via EORTC QLQ-C30 questionnaires capture quality-of-life metrics, requiring rigorous psychometric testing .

Propriétés

IUPAC Name

5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N7O2/c18-17(19,20)12-9-13(21)22-10-11(12)14-23-15(26-1-5-28-6-2-26)25-16(24-14)27-3-7-29-8-4-27/h9-10H,1-8H2,(H2,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGGYDAFIHSYFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225037-39-7
Record name Bimiralisib [USAN:INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1225037397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bimiralisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14846
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BIMIRALISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z3QHB00LB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Following the general procedure A, 4,4′-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine was coupled with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine with reaction time of 15 h. Chromatography (dichlormethane/methanol 97:3) gave the title compound as an colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dichlormethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.